![molecular formula C16H23N5O6 B13838511 (2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Zeatin-O-glucoside: is a type of cytokinin, a class of plant hormones that play crucial roles in regulating various aspects of plant growth and development. Cytokinins are adenine derivatives, and trans-Zeatin-O-glucoside is one of the many forms of zeatin, which is an isoprenoid cytokinin. This compound is formed by the O-glucosylation of trans-zeatin, where a glucose molecule is attached to the hydroxyl group of the isoprenoid side chain .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-O-glucoside typically involves the enzymatic glucosylation of trans-zeatin. This process can be catalyzed by specific glucosyltransferases, which facilitate the transfer of a glucose molecule to the hydroxyl group of trans-zeatin . The reaction conditions often include an appropriate buffer system, optimal pH, and temperature to ensure the activity of the enzyme.
Industrial Production Methods: In an industrial setting, the production of trans-Zeatin-O-glucoside can be scaled up using bioreactors where the enzymatic reaction is carried out under controlled conditions. The use of recombinant DNA technology to overexpress the glucosyltransferase enzyme in microbial hosts such as Escherichia coli or yeast can enhance the yield of the compound .
化学反应分析
Types of Reactions: trans-Zeatin-O-glucoside can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation.
Common Reagents and Conditions:
Oxidation: Cytokinin oxidases/dehydrogenases can oxidize trans-Zeatin-O-glucoside, leading to its degradation.
Conjugation: The compound can also undergo further conjugation reactions, forming other glucosides or conjugates with amino acids.
Major Products: The major products formed from these reactions include free trans-zeatin, various oxidized derivatives, and other conjugated forms of zeatin .
科学研究应用
Chemistry: In chemistry, trans-Zeatin-O-glucoside is used as a model compound to study the enzymatic glucosylation processes and the role of glucosyltransferases .
Biology: In biological research, this compound is studied for its role in plant physiology, particularly in processes such as cell division, shoot initiation, and leaf senescence . It is also used to investigate the transport and metabolism of cytokinins in plants .
Industry: In the agricultural industry, trans-Zeatin-O-glucoside is used to enhance crop yield and improve plant growth under stress conditions .
作用机制
trans-Zeatin-O-glucoside exerts its effects by being converted to the active form, trans-zeatin, through the action of β-glucosidases . The active trans-zeatin then binds to cytokinin receptors in plant cells, initiating a signaling cascade that regulates gene expression and promotes cell division and growth . The molecular targets include various transcription factors and enzymes involved in cytokinin biosynthesis and metabolism .
相似化合物的比较
cis-Zeatin-O-glucoside: Another isomer of zeatin with a similar structure but different biological activity.
trans-Zeatin-N-glucoside: A glucosylated form of trans-zeatin where the glucose is attached to the nitrogen atom instead of the hydroxyl group.
Dihydrozeatin-O-glucoside: A saturated form of zeatin that is more stable and resistant to degradation.
Uniqueness: trans-Zeatin-O-glucoside is unique due to its reversible nature, allowing it to serve as a storage form of the active hormone, trans-zeatin . This reversible glucosylation provides a mechanism for regulating the availability and activity of cytokinins in plants .
属性
分子式 |
C16H23N5O6 |
|---|---|
分子量 |
381.38 g/mol |
IUPAC 名称 |
(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11?,12+,13?,16-/m1/s1 |
InChI 键 |
UUPDCCPAOMDMPT-BGKCGXHWSA-N |
手性 SMILES |
C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3C([C@H](C([C@H](O3)CO)O)O)O |
规范 SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


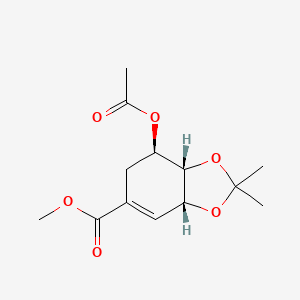
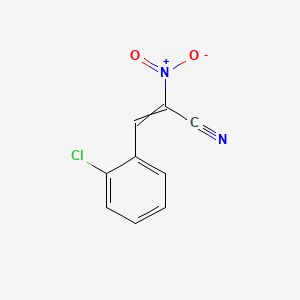




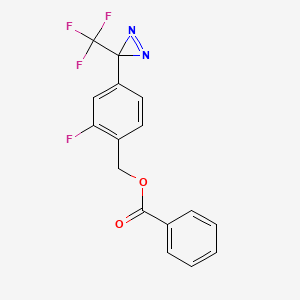
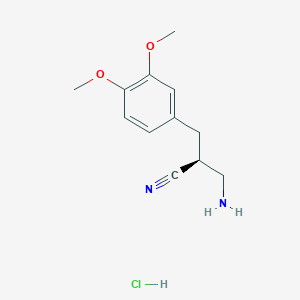
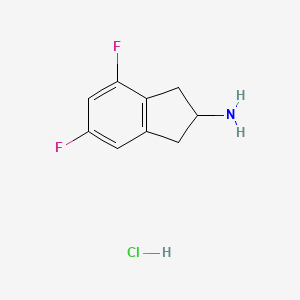
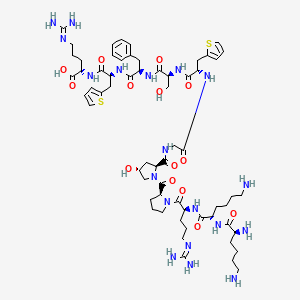
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
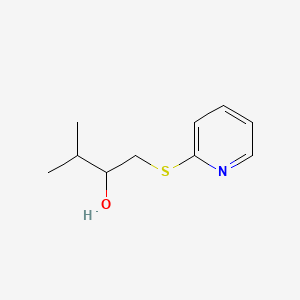
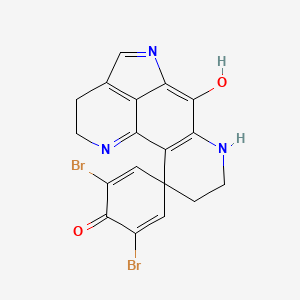
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
